![molecular formula C21H37FN2O3S B8431433 Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]-](/img/structure/B8431433.png)
Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]- is a complex organic compound with the molecular formula C21H37FN2O3S and a molecular weight of 416.593 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Fluoro-Methylheptyl Side Chain:
Coupling with the Amino Group: The fluoro-methylheptyl chain is then coupled with an amino group through nucleophilic substitution.
Attachment to the Phenyl Ring: The resulting intermediate is then attached to a phenyl ring via a Friedel-Crafts alkylation reaction.
Introduction of the Methanesulfonamide Group: Finally, the methanesulfonamide group is introduced through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-methylheptyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfinamides, and various substituted derivatives.
Aplicaciones Científicas De Investigación
Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Modulate Receptors: The compound can interact with cell surface receptors, altering signal transduction pathways.
Affect Gene Expression: It can influence the expression of certain genes, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonamide: A simpler analog with similar sulfonamide functionality but lacking the complex side chains.
N-(2-methylthio-1-p-toluenesulfonyl)methanesulfonamide: Another sulfonamide derivative with different substituents.
tert-Butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate: A compound with similar sulfonamide and carbamate functionalities.
Uniqueness
Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]- stands out due to its unique combination of a fluoro-methylheptyl side chain and a methanesulfonamide group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H37FN2O3S |
|---|---|
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
N-[4-[4-[ethyl-(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C21H37FN2O3S/c1-5-24(16-8-6-7-15-21(2,3)22)17-9-10-20(25)18-11-13-19(14-12-18)23-28(4,26)27/h11-14,20,23,25H,5-10,15-17H2,1-4H3 |
Clave InChI |
RPQUKWBLAHJOPX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCCCC(C)(C)F)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


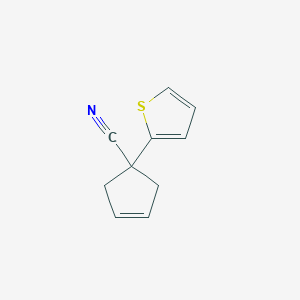
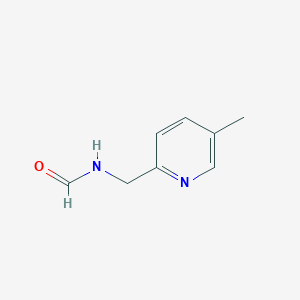
![3-[(2S)-2-methylpyrrolidin-1-yl]propanol](/img/structure/B8431378.png)
![7-Hydroxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8431386.png)
![[1-(3-Fluoro-6-methoxy-[1,5]naphthyridin-4-yl)-piperidin-4-yl]-carbamic acid benzyl ester](/img/structure/B8431396.png)
![6-chloro-1-tosyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8431398.png)
![{1-[Amino(phenyl)methyl]cyclopentyl}dimethylamine](/img/structure/B8431412.png)
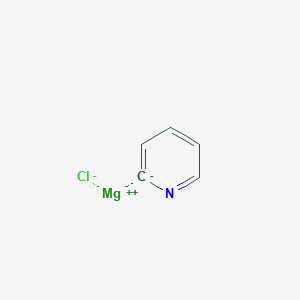
![6a,11a-Dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol](/img/structure/B8431418.png)
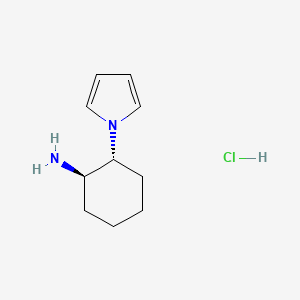
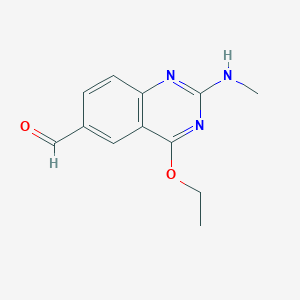
![{[(1-Methylethylidene)amino]oxy}acetyl chloride](/img/structure/B8431436.png)

